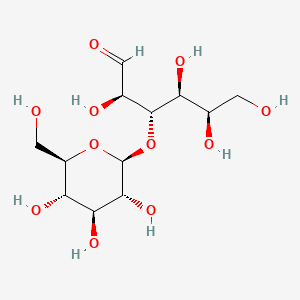

Glucosyl beta1-3-galactose

Description

Structure

3D Structure

Properties

CAS No. |

75023-56-2 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11-,12+/m1/s1 |

InChI Key |

YGEHCIVVZVBCLE-AJARWYCESA-N |

SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

Synonyms |

glucosyl beta1-3-galactose solabiose |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Glucosyl β1 3 Galactose

Spectroscopic Characterization Techniques

The definitive structural analysis of Glucosyl β1-3-galactose relies on a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization, each providing unique and complementary information regarding the molecule's connectivity, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glucosyl β1-3-galactose

NMR spectroscopy is an unparalleled tool for determining the detailed structure of carbohydrates like Glucosyl β1-3-galactose in solution. It provides atomic-level information on the identity of the sugar residues, the anomeric configuration, the linkage position, and the molecule's three-dimensional shape and flexibility. springernature.comnih.govacs.org

The primary structure of Glucosyl β1-3-galactose, including the sequence of monosaccharides and the nature of the glycosidic bond, is unequivocally established using a suite of 1D and 2D NMR experiments.

1D ¹H NMR: The one-dimensional proton NMR spectrum provides initial, crucial information. The anomeric region (δ ~4.4–5.5 ppm) is particularly diagnostic. nih.gov The anomeric proton of the β-linked glucose (H-1') typically appears as a doublet with a large coupling constant (³J(H1,H2)) of approximately 7-8 Hz, which confirms its axial orientation and thus the β-anomeric configuration. diva-portal.orgmagritek.com In contrast, an α-anomer would exhibit a much smaller coupling constant (~3-4 Hz). numberanalytics.com

2D Correlation Spectroscopy (COSY & TOCSY): These homonuclear correlation experiments are used to trace the network of proton-proton couplings within each sugar ring. Starting from the well-resolved anomeric proton signal, it is possible to assign all the protons belonging to the glucose residue and, separately, those belonging to the galactose residue. researchgate.net

2D Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of all carbon resonances in the molecule, leveraging the proton assignments from COSY and TOCSY. numberanalytics.com

2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment is key to determining the linkage position. It detects correlations between protons and carbons that are two or three bonds apart. For Glucosyl β1-3-galactose, the definitive correlation is observed between the anomeric proton of the glucose residue (H-1') and the C-3 carbon of the galactose residue (C-3), confirming the β(1→3) linkage. acs.org Additionally, glycosylation causes a characteristic downfield shift (a glycosylation shift) in the ¹³C NMR spectrum for the linked carbon (C-3 of galactose) by approximately 4–10 ppm compared to its position in the free monosaccharide. acs.org

The following table presents typical ¹H and ¹³C chemical shifts for a Gal-β(1→3)-Glc moiety, illustrating the values used in structural confirmation.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Gal-1 (α/β) | 5.22 / 4.65 | 92.8 / 96.7 |

| Gal-2 | 3.55 | 69.2 |

| Gal-3 | 3.85 | 80.7 |

| Gal-4 | 3.92 | 68.8 |

| Gal-5 | 3.78 | 75.5 |

| Gal-6 | 3.75 | 61.5 |

| Glc-1' | 4.55 | 103.5 |

| Glc-2' | 3.30 | 73.8 |

| Glc-3' | 3.50 | 76.0 |

| Glc-4' | 3.45 | 70.1 |

| Glc-5' | 3.42 | 76.2 |

| Glc-6' | 3.80 / 3.95 | 61.2 |

While oligosaccharides are flexible, they exhibit preferred conformations around the glycosidic linkage, which are described by a set of torsion angles (φ and ψ). acs.orgdiva-portal.org The determination of this conformational landscape is achieved by integrating NMR data with computational modeling.

Coupling Constants (³J): Three-bond scalar coupling constants across the glycosidic linkage (e.g., ³J(H1',C3) and ³J(C1',H3)) are dependent on the dihedral angle between the coupled nuclei. By measuring these values and applying Karplus-type equations, which relate the coupling constant to the torsion angle, the preferred values for φ and ψ can be estimated. rsc.orgacs.org

Nuclear Overhauser Effect (NOE): The NOE is a through-space effect that is observed between protons that are close to each other (typically <5 Å), regardless of whether they are connected by chemical bonds. In a 2D NOESY or ROESY experiment, the intensity of a cross-peak between two protons is inversely proportional to the sixth power of the distance between them. For Glucosyl β1-3-galactose, measuring the NOE between the anomeric proton of glucose (H-1') and protons on the galactose ring (such as H-3) provides crucial distance constraints that define the three-dimensional arrangement of the two monosaccharide units relative to each other. mdpi.comacs.org

The combination of multiple coupling constant and NOE-derived distance constraints allows for the construction of a robust 3D model of the disaccharide's average conformation in solution. Molecular dynamics simulations are often used to generate a range of possible conformations, from which theoretical NMR parameters are calculated and compared against experimental data to find the best fit. diva-portal.orgacs.org

1D and 2D NMR Approaches for Linkage and Anomeric Configuration

Vibrational Spectroscopy (FTIR, Raman) for Glycosidic Linkage Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for characterizing the molecular structure of carbohydrates. These techniques probe the vibrational modes of chemical bonds, providing a unique "fingerprint" of the molecule, including the stereochemistry of the glycosidic linkage. For Glucosyl β1-3-galactose, specific spectral regions are diagnostic for the β(1→3) bond connecting the glucose and galactose units.

In FTIR spectroscopy, the analysis of polysaccharides and their linkages often focuses on the anomeric region (950-700 cm⁻¹) and the "fingerprint" region (1200-950 cm⁻¹), which contains complex vibrations involving C-O and C-C stretching. mdpi.com The β-glycosidic linkage is typically associated with a characteristic absorption band around 890 cm⁻¹. researchgate.net Studies on β(1-3) glucans reveal key vibrational modes that are transferable to the Glucosyl β1-3-galactose linkage. For instance, peaks around 1398 cm⁻¹ can be associated with CH₂ wagging vibrations in β(1–3)glucans, while absorptions at approximately 1074 cm⁻¹ correspond to C-O, C-O-H, and C-O-C deformations and C-C stretching vibrations characteristic of these structures. mdpi.com

Raman spectroscopy offers complementary information. It is particularly sensitive to the skeletal vibrations of the pyranose rings and the glycosidic bond. The C-O-C stretching vibration of the β(1→3) linkage contributes to signals in the 1150-1000 cm⁻¹ range. nih.govresearchgate.net The combination of FTIR and Raman provides a comprehensive vibrational profile, allowing for the unambiguous identification of the linkage type and its local environment. researchgate.net These spectral markers are crucial for analyzing the structure of Glucosyl β1-3-galactose in isolated form and within more complex glycoconjugates.

Table 1: Characteristic Vibrational Frequencies for β(1→3) Glycosidic Linkages This table is a composite based on data from related β(1-3)-linked polysaccharides.

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FTIR | ~1398 | CH₂ wagging vibrations in β(1–3)glucans | mdpi.com |

| FTIR | ~1074 | C-O, C-O-H, C-O-C deformation and C-C stretching | mdpi.com |

| FTIR / Raman | ~890 | Anomeric region band characteristic of β-linkages | researchgate.net |

| Raman | 1146-1115 | C-O-C and C-C stretching | nih.gov |

| Raman | ~1362 | CH and/or C-OH vibrations | nih.gov |

Computational Modeling and Molecular Dynamics Simulations

Computational methods are indispensable for exploring the three-dimensional structure and dynamic behavior of disaccharides, which often exhibit significant flexibility.

Conformational Landscape and Flexibility of Glucosyl β1-3-galactose

The flexibility of Glucosyl β1-3-galactose is primarily defined by the rotation around the glycosidic bonds, described by the torsion angles Φ (phi) and Ψ (psi). Molecular dynamics (MD) simulations, often using force fields like OPLS-AA-SEI or GROMOS, are employed to map the conformational energy landscape of the molecule. acs.orgacs.orgresearchgate.net These simulations reveal that while the pyranose rings themselves are relatively rigid, the glycosidic linkage allows for a range of orientations.

Studies on the closely related disaccharide Galβ-(1→3)-Glcβ-OMe show that it can access four distinct conformers in solution. nih.gov The recognition of this sugar by proteins, such as the human lectin galectin-1, involves a process of conformational selection, where the protein binds to a specific, pre-existing shape of the disaccharide—in this case, the syn-Φ/syn-Ψ conformer—which may not be the most populated conformation (global minimum) in the unbound state. nih.gov The relative populations of these conformers are determined by a delicate balance of intramolecular hydrogen bonds and interactions with the solvent. For the related β(1→3) linkage in laminarabiose, simulations show a clear correlation between the conformation around the Ψ angle and the presence of an inter-residue hydrogen bond. acs.org

Table 2: Conformational Properties of β(1→3)-Linked Disaccharides from Computational Studies Data derived from studies on Galβ-(1→3)-Glcβ-OMe and related compounds.

| Property | Description | Key Finding | Reference |

|---|---|---|---|

| Key Torsion Angles | Φ (H1'-C1'-O3-C3) and Ψ (C1'-O3-C3-H3) | Define the relative orientation of the two sugar rings. | acs.orgdalalinstitute.com |

| Major Conformers | Multiple low-energy states exist in solution. | hGal-1 lectin selects a specific syn-Φ/syn-Ψ conformer for binding. | nih.gov |

| Intramolecular H-Bonds | Can form between the two sugar units (e.g., O4 to ring oxygen of the non-reducing residue). | Stabilizes certain conformations, but strength is modulated by solvent. | acs.org |

| Flexibility | Considered more constrained than β(1→6) linkages but more flexible than β(1→2) linkages. | The probability distributions for Φ and Ψ are typically unimodal. | researchgate.net |

Solvent Interactions and Hydration Dynamics

Explicit-solvent molecular dynamics simulations are crucial for understanding how water molecules interact with Glucosyl β1-3-galactose and influence its conformation. acs.org Water does not act merely as a passive medium; it actively participates in shaping the disaccharide's structural preferences by forming a dynamic hydration shell.

X-ray Crystallography and Cryo-Electron Microscopy of Glucosyl β1-3-galactose in Glycoconjugate Contexts

Determining the precise three-dimensional structure of Glucosyl β1-3-galactose when it is part of a larger biological assembly, such as a glycoprotein (B1211001) or a receptor-ligand complex, requires high-resolution imaging techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). researchgate.netresearchgate.net These methods provide atomic-level detail of the disaccharide's bound conformation and its specific interactions with the aglycone.

X-ray crystallography has been the primary method for obtaining high-resolution structures of proteins bound to carbohydrate ligands. researchgate.net For a lectin or enzyme to be crystallized in complex with Glucosyl β1-3-galactose, the disaccharide is co-crystallized with the protein, and the resulting crystal is diffracted with X-rays. wpmucdn.com The resulting electron density map reveals the precise orientation of the sugar in the binding pocket, detailing the hydrogen bonds, van der Waals forces, and hydrophobic interactions that mediate recognition. While a crystal structure of the free disaccharide may be challenging to obtain, numerous structures of proteins in complex with β-linked galactose or glucose units exist, providing a blueprint for how these sugars are recognized. nih.gov

Cryo-EM has emerged as a revolutionary technique for determining the structures of large, flexible, or heterogeneous macromolecular complexes that are often intractable by crystallography. researchgate.net A recent cryo-EM structure of the β-1,3-glucan synthase FKS1-Rho1 complex, for example, provides insight into the machinery that synthesizes polymers with this specific linkage. nih.gov As resolution continues to improve, cryo-EM is becoming increasingly capable of visualizing not just the protein backbone but also the detailed conformations of attached glycan chains, including moieties like Glucosyl β1-3-galactose, within their native protein context. researchgate.netlshtm.ac.uk

Table 3: Examples of Structural Studies of Glycoconjugates with β1-3 Linkages

| Complex | Technique | Key Insight | Reference |

|---|---|---|---|

| Human Galectin-1 with Galβ-(1→3)-Glcβ-OMe | NMR, Docking, MD Simulations | Revealed conformational selection of a specific syn-Ψ conformer upon binding. | nih.gov |

| β-1,3-glucan synthase (FKS1-Rho1) | Cryo-EM | Provided the structure of the enzyme responsible for synthesizing β-1,3-glucan polymers. | nih.gov |

| Heavily glycosylated mastigoneme | Cryo-EM | Achieved 2.3-2.5 Å resolution, enabling detailed analysis of glycan packing and novel linkages. | researchgate.net |

| Salmonella typhimurium glucose/galactose receptor | X-ray Crystallography | Demonstrated specific recognition of a β-D-galactopyranoside derivative in a protein binding site. | nih.gov |

Biosynthesis and Enzymatic Machinery of Glucosyl β1 3 Galactose

Identification and Characterization of β1-3-Glucosyltransferases

β1,3-glucosyltransferases (β3Glc-T) are part of the larger glycosyltransferase family, which are enzymes responsible for the synthesis of glycosidic linkages. nih.govuniprot.org These enzymes play a fundamental role in building the complex carbohydrate structures found on cell surfaces and secreted proteins. The specific enzyme responsible for synthesizing the Glucosyl β1-3-galactose structure is a β-1,3-glucosyltransferase that transfers glucose from a donor molecule, typically UDP-glucose, to a galactose residue on an acceptor molecule. uniprot.org

The identification and characterization of β1-3-glucosyltransferases have been advanced through molecular cloning and recombinant expression techniques. For instance, a unique β1,3-galactosyltransferase (GALT1) involved in the synthesis of Lewis a structures in Arabidopsis thaliana was identified using expression cloning. nih.gov Recombinant GALT1 protein produced in insect cells demonstrated the ability to transfer β1,3-linked galactose residues to various N-glycan acceptor substrates. nih.gov

Similarly, the purification and characterization of glycolipid: B-galactosyltransferases from embryonic chicken brain have been reported. bibliotekanauki.pl During this process, a β1-4galactosyltransferase was co-solubilized and separated. bibliotekanauki.pl Polyclonal antibodies raised against the purified β1,3-galactosyltransferase (GalT-3) were instrumental for immunoscreening a cDNA expression library to clone the corresponding gene. bibliotekanauki.pl

The expression of recombinant glycosyltransferases can be achieved in various systems, including bacterial cells like E. coli and eukaryotic systems such as insect cells (e.g., Sf9 and High Five cells) and human cell lines (e.g., HeLa cells). nih.govbiorxiv.org Purification of these enzymes often involves chromatographic techniques like ion exchange and affinity chromatography. bibliotekanauki.plnih.gov For example, the purification of β4GalT7 has been accomplished using sequential DEAE/Amberlite and S-Sepharose chromatography. nih.gov

β1-3-Glucosyltransferases exhibit specificity for both the donor and acceptor substrates. The primary donor substrate for these enzymes is typically a nucleotide-activated sugar, such as UDP-glucose. uniprot.org

The acceptor specificity can be quite broad. For example, the human β1,3-galactosyltransferase 5 (β3GalT5) can transfer galactose to glycans with terminal N-acetylglucosamine (GlcNAc), galactose (Gal), or N-acetylgalactosamine (GalNAc). acs.orgacs.org Studies have shown that β3GalT5 displays robust activity towards various disaccharides, including Man-β1,6-Man and GlcNAc-β1,3-GalNAc-α-Thr, in addition to globo- and lacto-series glycans. acs.org The enzyme's ability to accommodate different acceptor substrates is attributed to the flexibility of its active site. acs.orgacs.org

In contrast, some glycosyltransferases have more stringent acceptor requirements. For instance, the α1,3-galactosyltransferase (α3GalT) specifically recognizes non-fucosylated N-acetyllactosamine (LacNAc) acceptors. embopress.org Structural studies have identified key amino acid residues, such as tryptophan residues within the catalytic pocket, that are critical for this specific recognition. embopress.org

The following table summarizes the acceptor specificities of some relevant glycosyltransferases:

| Enzyme | Acceptor Substrates | Linkage Formed |

| β1,3-Glucosyltransferase (general) | Galactose-containing glycans | β1-3 |

| Human β3GalT5 | Terminal GlcNAc, Gal, GalNAc | β1-3 |

| H. pylori β1,3-N-acetylglucosaminyltransferase | Type 1, 2, 3, and 4 galactoside motifs | β1-3 |

| α1,3-Galactosyltransferase | N-acetyllactosamine (LacNAc) | α1-3 |

This table provides a simplified overview of acceptor specificities. The actual range of accepted substrates can be broader and is subject to ongoing research.

The catalytic activity of glycosyltransferases is often analyzed through kinetic studies to determine parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

For example, kinetic analysis of a β1,3-N-acetylglucosaminyltransferase from Helicobacter pylori revealed its efficiency with different acceptor substrates. nih.gov The enzyme showed the highest kinetic efficiency with a type 2 LacNAc acceptor. nih.gov Similarly, studies on pig colon β3-N-acetylglucosaminyltransferase determined the apparent Km values for various acceptor substrates, including GalNAc-α-phenyl and GalNAc-α-benzyl. nih.gov

The catalytic mechanism of many glycosyltransferases follows a sequential Bi-Bi mechanism, where the enzyme first binds the donor substrate, followed by the acceptor substrate. frontiersin.orgjst.go.jp The transfer of the sugar moiety then occurs, leading to the formation of the glycosidic bond. Structural studies of human B3GNT2, a β1,3-N-acetylglucosaminyltransferase, have provided detailed insights into this sequential mechanism and identified critical residues involved in substrate recognition and catalysis. nih.gov

The reaction is highly specific and involves the precise alignment of the donor and acceptor molecules within the enzyme's active site, often stabilized by hydrogen bonds and other non-covalent interactions. frontiersin.org X-ray crystallography studies of enzymes like human β3GalT5 have captured snapshots of the enzyme in complex with donor and acceptor analogs, revealing the key interactions that govern the glycosylation process. acs.orgacs.org

The following table presents some reported kinetic parameters for relevant glycosyltransferases:

| Enzyme | Substrate | Km (mM) | Vmax (nmol h⁻¹ mg⁻¹) |

| Pig Colon β3-GlcNAc-transferase | GalNAc-α-phenyl | 5 | 59 |

| Pig Colon β3-GlcNAc-transferase | GalNAc-α-benzyl | 2 | 62 |

| Human β3GalT5 | GlcNAc-β1,3-GalNAc-Thr | 0.75 | Not Reported |

| H. pylori β3GlcNAcT | LacNAc-sp1 (A1) | Not Reported | 1 U/mL* |

*Vmax reported as activity units per milliliter of enzyme solution. nih.gov

Substrate Specificity and Donor/Acceptor Recognition

Regulation of Glucosyl β1-3-galactose Biosynthesis

The biosynthesis of Glucosyl β1-3-galactose is a tightly regulated process, ensuring that the correct carbohydrate structures are synthesized at the appropriate time and location within the cell. This regulation occurs at multiple levels, from the expression of the glycosyltransferase genes to post-translational modifications of the enzymes themselves.

The expression of glycosyltransferase genes is a key regulatory point in the biosynthesis of glycoconjugates. The B3GALT1 gene, for example, encodes a beta-1,3-galactosyltransferase and is a member of the beta-1,3-galactosyltransferase (beta3GalT) gene family. genecards.org This gene family encodes type II membrane-bound glycoproteins with diverse enzymatic functions. genecards.org The expression of these genes can be tissue-specific and developmentally regulated. researchgate.net For instance, a survey in rats showed that UDP-galactose: N-acetylglucosamine 3 beta-galactosyltransferase activity was readily detectable only in the intestine. nih.gov

Transcriptional control mechanisms play a crucial role in modulating the levels of glycosyltransferase expression in response to various cellular signals and developmental cues. These mechanisms can involve transcription factors that bind to specific regulatory elements in the promoter regions of the glycosyltransferase genes, thereby activating or repressing their transcription.

After translation, glycosyltransferases can undergo various post-translational modifications that can influence their activity, stability, and localization. N-glycosylation, the attachment of oligosaccharide chains to asparagine residues, is a common modification for proteins that pass through the endoplasmic reticulum and Golgi apparatus, where most glycosyltransferases reside. mdpi.com The proper folding and trafficking of these enzymes can be dependent on their glycosylation status. merckmillipore.com

Furthermore, the formation of homo- and heterodimeric complexes between glycosyltransferases within the Golgi apparatus can also regulate their function. mdpi.com For example, in plants, the cis/medial-Golgi-localized alpha-mannosidase I and β1,2-N-acetylglucosaminyltransferase I interact to form a heterodimer. mdpi.com These protein-protein interactions can be essential for the proper localization and catalytic activity of the enzymes involved in glycan biosynthesis.

Gene Expression and Transcriptional Control of Glycosyltransferases

Cellular Localization and Compartmentation of Biosynthetic Pathways

The synthesis of complex carbohydrates, or glycans, is a highly compartmentalized process within the cell, primarily occurring in the endoplasmic reticulum (ER) and the Golgi apparatus. Glycosyltransferases, the enzymes responsible for attaching sugar moieties to proteins and lipids, are strategically located within the cisternae of these organelles to ensure the sequential and orderly assembly of glycan structures.

In eukaryotes, galactosyltransferases are predominantly found in the Golgi apparatus. uniprot.orgresearchgate.net For instance, in plants, the glycosylation of arabinogalactan (B145846) proteins (AGPs) is initiated in the ER and further elaborated in the Golgi apparatus by specialized glycosyltransferases (GTs). nih.gov The enzymes responsible for synthesizing the β-1,3-galactan backbone of these AGPs belong to the Glycosyltransferase Family 31 (GT31) and are localized to the Golgi. nih.govoup.com

Specifically, the Arabidopsis thaliana enzyme GALT1, a β1,3-galactosyltransferase involved in creating Lewis a structures on N-glycans, has been shown to reside exclusively within the Golgi apparatus. nih.gov This localization is consistent with its function in modifying complex N-glycans as they traffic through the secretory pathway. nih.gov Similarly, human β-1,3-galactosyltransferase 5 (β3GalT5), a key enzyme in the synthesis of various glycans, is also a Golgi-resident protein. uniprot.org

While the Golgi is the primary site for galactosylation, some glycosylation activities have been detected in other cellular compartments. For example, the human enzyme beta-1,3-glucosyltransferase (B3GLCT), which transfers glucose to a fucose residue, is located in the endoplasmic reticulum membrane. sigmaaldrich.com This highlights that the cellular location of a glycosyltransferase is tightly linked to its specific substrate and the biosynthetic pathway it participates in. The transport of the necessary activated sugar donors, such as UDP-galactose, from the cytosol into the lumen of the Golgi is mediated by specific transporter proteins, ensuring a ready supply for the glycosyltransferases. researchgate.net

Table 1: Cellular Localization of Related Glycosyltransferases

| Enzyme/Process | Organism/System | Cellular Compartment | Function | Citation |

|---|---|---|---|---|

| β1,3-Galactosyltransferases (general) | Eukaryotes | Golgi Apparatus | Formation of various glycoconjugates | uniprot.orgresearchgate.net |

| GALT1 (β1,3-galactosyltransferase) | Arabidopsis thaliana | Golgi Apparatus | Synthesis of Lewis a structures on N-glycans | nih.gov |

| B3GALT5 (Beta-1,3-galactosyltransferase 5) | Homo sapiens | Golgi Apparatus | Biosynthesis of glycans on glycoproteins and glycolipids | uniprot.org |

| B3GLCT (Beta-1,3-glucosyltransferase) | Homo sapiens | Endoplasmic Reticulum | Transfers glucose to O-linked fucose on proteins | sigmaaldrich.com |

| AGP Glycosylation | Plants | Endoplasmic Reticulum, Golgi Apparatus | Synthesis of arabinogalactan proteins | nih.gov |

In vitro Reconstitution of Glucosyl β1-3-galactose Synthesis Pathways

The in vitro reconstitution of biosynthetic pathways is a powerful technique that allows researchers to study enzymatic reactions in a controlled environment, free from the complexity of the cellular milieu. This approach typically involves purified enzymes and the requisite substrates to synthesize a desired product. sigmaaldrich.com While no specific studies detailing the in vitro reconstitution of Glucosyl β1-3-galactose synthesis have been identified, the general principles and methodologies for such a process are well-established through work on other glycosyltransferases.

A hypothetical in vitro synthesis of Glucosyl β1-3-galactose would require the following core components:

A specific β1,3-glucosyltransferase: The key component would be a purified, active enzyme capable of transferring glucose to the 3-hydroxyl group of a galactose acceptor.

An activated sugar donor: The source of the glucose molecule would be an activated sugar nucleotide, most commonly UDP-glucose (UDP-Glc).

An acceptor substrate: The molecule to which glucose is attached, in this case, D-galactose or a galactose-terminated glycoconjugate.

Reaction Buffer and Cofactors: An optimized buffer system to maintain pH and ionic strength, often supplemented with divalent cations like Manganese (Mn²⁺), which are required cofactors for many glycosyltransferases. uniprot.org

Numerous studies have successfully used this approach for the synthesis of other oligosaccharides. For example, recombinant α(1→3)galactosyltransferase has been used for the preparative-scale synthesis of α-Gal epitopes by transferring galactose from UDP-galactose to various lactose-based acceptors. sigmaaldrich.com Similarly, the biosynthesis of galactosyl-β1,3-N-acetylglucosamine has been demonstrated in vitro using membrane preparations from pig trachea which contained the active galactosyltransferase. qmul.ac.uk

More advanced cell-free synthetic biology platforms allow for the modular construction of entire glycosylation pathways in vitro. frontiersin.org These systems can involve multiple enzymes, such as those for regenerating the nucleotide sugar donor, to improve yields and efficiency. For instance, a method for the large-scale enzymatic synthesis of oligosaccharides combines the action of a galactosyltransferase with a set of enzymes that regenerate UDP-galactose in the same reaction mixture. google.com This multi-enzyme, one-pot reaction strategy avoids the costly addition of stoichiometric amounts of the sugar nucleotide and drives the reaction towards product formation. sigmaaldrich.com

The successful in vitro synthesis of a specific disaccharide like Glucosyl β1-3-galactose is therefore contingent on the initial discovery and characterization of the specific glucosyltransferase that catalyzes its formation in nature.

Table 2: Components for a Hypothetical In Vitro Synthesis of Glucosyl β1-3-galactose

| Component | Type | Specific Example/Requirement | Purpose |

|---|---|---|---|

| Enzyme | Glycosyltransferase | A purified, active UDP-glucose:galactose β-1,3-glucosyltransferase | To catalyze the formation of the β1-3 glycosidic bond |

| Donor Substrate | Activated Sugar | UDP-glucose (UDP-Glc) | Provides the glucose moiety for transfer |

| Acceptor Substrate | Monosaccharide/Glycan | D-galactose or a galactose-terminated molecule | The substrate to which glucose is attached |

| Cofactor | Divalent Cation | Manganese (Mn²⁺) | Often required for glycosyltransferase activity |

| Buffer System | Aqueous Solution | Optimized pH and ionic strength (e.g., Tris-HCl, MES) | Maintain enzyme stability and activity |

Metabolic Pathways and Enzymatic Degradation of Glucosyl β1 3 Galactose

Glycoside Hydrolases Involved in Glucosyl β1-3-galactose Cleavage

The enzymatic cleavage of Glucosyl β1-3-galactose is primarily carried out by β-glucosidases and β-galactosidases. These enzymes exhibit specificity for the β1-3 linkage, distinguishing them from other glycosidases that target different linkages like β1-4 or β1-6.

Several glycoside hydrolase (GH) families contain enzymes with the ability to hydrolyze β1-3 glycosidic bonds. Fungal β-glucosidases with broad substrate specificity can hydrolyze a variety of linkages, including β1-3, β1-4, and β1-6. asm.orguniroma1.it For instance, a highly glucose-tolerant β-glucosidase (HGT-BG) from Aspergillus oryzae effectively hydrolyzes (1→3)- and (1→6)-β-glucosidic linkages. asm.org Similarly, certain plant β-glucan endohydrolases are specialized in breaking down 1,3-β-D-glucosidic linkages in β-D-glucans. ebi.ac.uk

β-Galactosidases are also key players in the degradation of glycans containing β1-3 linked galactose. Enzymes belonging to the GH35 family, found in bacteria, fungi, plants, and animals, can hydrolyze terminal non-reducing β-D-galactose residues connected by β1-3, β1-4, or β1-6 linkages. cazypedia.org A notable example is the BgaC protein from Streptococcus pneumoniae, which is a β-galactosidase with high specificity for the Galβ1-3GlcNAc moiety. asm.org This enzyme demonstrates a much greater efficiency for cleaving the β1-3 bond compared to the β1-4 bond. asm.org Additionally, β-galactosidases from Bifidobacterium species show a preference for forming β(1→3) linkages during transglycosylation reactions, indicating their affinity for this particular bond type. csic.es Some cold-active β-galactosidases from psychrophilic bacteria like Arthrobacter sp. B7 are also known to be specific for both β(1-4) and β(1-3) glycosidic bonds. mdpi.comnih.gov

Table 1: Examples of Glycoside Hydrolases with β1-3 Linkage Specificity

The structural basis for the substrate specificity of glycoside hydrolases lies in the architecture of their active sites. For instance, plant β-glucanases possess an alpha/beta barrel fold with a distinct cleft that houses the active site. ebi.ac.uk Variations in amino acid residues along this substrate-binding cleft are responsible for differing substrate specificities between closely related enzymes. ebi.ac.uk

In the GH128 family, which includes enzymes active on β-1,3-glucans, the structure features a versatile (α/β)-barrel scaffold. researchgate.net Substrate binding can occur through a "hydrophobic knuckle" that complements the curved shape of β-1,3-glucans. researchgate.net Fungal GH81 endo-β-1,3-glucanases recognize the triple-helical structure of β-1,3-glucan, with a specific ligand-binding motif (β31-β32) playing a key role. nih.gov

For GH3 β-glucosidases, the residues that recognize the non-reducing end glucoside are highly conserved. plos.org However, the sites that recognize other parts of the substrate show significant diversity, leading to a wide range of specificities. plos.org In the case of Lin1840r, a β-glucosidase from Listeria innocua, Arg572 is crucial for substrate selectivity by forming multiple hydrogen bonds with the substrate at subsite +1. plos.org

Glycoside hydrolases typically employ a general acid/base catalysis mechanism to cleave the glycosidic bond. This can occur through one of two main pathways: a retaining mechanism or an inverting mechanism.

The retaining mechanism is a two-step process involving a double displacement. uniroma1.itebi.ac.uk

Glycosylation : A catalytic nucleophile (often a glutamate (B1630785) or aspartate residue) attacks the anomeric carbon, while a general acid catalyst protonates the glycosidic oxygen. This leads to the formation of a covalent glycosyl-enzyme intermediate. ebi.ac.uknih.gov

Deglycosylation : The general acid catalyst, now acting as a general base, activates a water molecule, which then hydrolyzes the intermediate, releasing the sugar and regenerating the active site. ebi.ac.uk This mechanism is utilized by β-glucosidases in GH families 1 and 3, and β-galactosidases in GH families 1, 2, 35, and 42. uniroma1.itnih.govresearchgate.net In GH1 β-glucosidases, two glutamic acid residues serve as the nucleophile and the acid/base catalyst. uniroma1.itnih.gov In GH3 β-glucosidases, the nucleophile is typically a conserved aspartate residue. uniroma1.it

The inverting mechanism is a single-step reaction. A general base catalyst activates a water molecule, which then performs a nucleophilic attack on the anomeric carbon, while a general acid catalyst protonates the leaving group. uniroma1.itnih.gov This mechanism is characteristic of β-glucosidases in GH family 9. uniroma1.itnih.gov Fungal GH81 endo-β-1,3-glucanases also use an inverting mechanism, with Asp475 and Glu557 acting as the general acid and base catalysts, respectively. nih.gov

Structural Biology of Degrading Enzymes

Role of Glucosyl β1-3-galactose in Broader Carbohydrate Metabolism (Non-Clinical)

In the broader context of non-clinical carbohydrate metabolism, Glucosyl β1-3-galactose and the β-1,3-glucan structures it is part of, play significant roles in various biological systems. In fungi, β-1,3-glucan is a major component of the cell wall, providing structural rigidity. nih.gov Enzymes that degrade these structures, such as β-1,3-glucanases, are vital for fungal cell wall remodeling. nih.gov In plants, β-glucans are involved in processes like cell wall hydrolysis during seed germination and as a defense mechanism against fungal pathogens. ebi.ac.uk

The degradation of complex polysaccharides like xyloglucan (B1166014) in bacteria such as Thermotoga maritima involves the action of multiple glycoside hydrolases. nih.gov After initial breakdown by xyloglucanases, the resulting oligosaccharides are further degraded by enzymes including β-galactosidases. nih.gov The ability to utilize such glycans provides a competitive advantage to gut bacteria. frontiersin.org

Microbial Pathways for Glucosyl β1-3-galactose Utilization

Microorganisms, particularly those in the human gut, have evolved sophisticated pathways to utilize a wide array of dietary and host-derived glycans. The utilization of glycans containing β1-3 linkages is often orchestrated by polysaccharide utilization loci (PULs), which are clusters of genes encoding the necessary enzymes and transporters. asm.org

For example, human gut Bacteroides species have homologous PULs that target dietary β(1,3)-glucans. asm.org These PULs exhibit a surprising diversity in the substrate specificity of their glycosidases and glycan-binding proteins, allowing different bacterial taxa to specialize in utilizing specific β(1,3)-glucan structures. asm.org

In Bifidobacterium species, the metabolism of lacto-N-biose (LNB), which contains a Galβ1-3GlcNAc structure, involves a specific phosphorylase. frontiersin.org This enzyme, 1,3-β-galactosyl-N-acetylhexosamine phosphorylase, cleaves the β-glycosidic linkage of LNB through phosphorolysis, yielding galactose-1-phosphate and N-acetylglucosamine. frontiersin.org This pathway highlights a direct route for incorporating the sugar components into central metabolism.

The degradation of galactan in Bacillus subtilis is proposed to involve an operon (cycB-ganPQAB) that encodes enzymes for breaking down the polysaccharide into smaller units, which are then transported into the cell and further metabolized. asm.org

Degradation Products and Their Subsequent Fates in Model Systems

The primary degradation products of the enzymatic cleavage of Glucosyl β1-3-galactose are its constituent monosaccharides: glucose and galactose .

Once released, these monosaccharides are funneled into central metabolic pathways.

Glucose is a universal fuel source for most organisms and typically enters glycolysis to be converted into pyruvate, generating ATP and precursor metabolites for various biosynthetic processes.

Galactose is generally converted to glucose-6-phosphate via the Leloir pathway before it can enter glycolysis. asm.orgcsic.es This pathway involves the sequential action of galactokinase (GalK), galactose-1-phosphate uridylyltransferase (GalT), and UDP-galactose 4-epimerase (GalE). asm.org

In some bacteria, the degradation products can also serve as substrates for other enzymatic reactions. For instance, β-galactosidases can exhibit transglycosylation activity, where the galactose moiety is transferred to another acceptor molecule instead of water. csic.estandfonline.com This can lead to the synthesis of various galactooligosaccharides (GOS), such as 3'-galactosyl-lactose, which has a β(1→3) linkage. csic.esnih.gov These newly synthesized oligosaccharides can then be utilized by the same or other microorganisms.

In the context of biofilm formation in Bacillus subtilis, galactose metabolism is crucial. asm.org The intermediate UDP-galactose from the Leloir pathway can be shunted towards the synthesis of the exopolysaccharide (EPS) component of the biofilm matrix. asm.org This demonstrates a direct link between the degradation of galactose-containing compounds and the formation of complex multicellular structures.

Table 2: Compound Names Mentioned in the Article

"}

Biological Occurrence and Physiological Roles of Glucosyl β1 3 Galactose Non Clinical

Distribution in Diverse Biological Systems

Glucosyl β1-3-galactose in Plant Glycans and Cell Walls

In the intricate architecture of plant cell walls, the glucosyl β1-3-galactose linkage is a key component of various glycans. Notably, it is an integral part of the Lewis A epitope, a trisaccharide structure found on some complex N-glycans of plant glycoproteins. frontiersin.orgresearchgate.net This epitope consists of a terminal N-acetylglucosamine (GlcNAc) to which β1,3-galactose and α1,4-fucose are attached. frontiersin.org The biosynthesis of the Lewis A structure is a sequential process occurring in the trans-Golgi, initiated by the attachment of a galactose residue by a β1,3-galactosyltransferase (GALT1). frontiersin.org

Furthermore, the β1,3-galactan backbone is a primary feature of arabinogalactan (B145846) proteins (AGPs), a diverse class of heavily glycosylated proteins associated with the cell surface and cell wall. biorxiv.orgnih.govfrontiersin.org These proteins are implicated in numerous aspects of plant growth and development. The AGP glycans are synthesized in the Golgi apparatus and are characterized by a β-1,3 linked galactan backbone which can be decorated with β-1,6 linked side chains containing galactose, arabinose, and other sugars. frontiersin.org The precise structure of these arabinogalactan chains can vary significantly between and even within plant species, which is crucial for their functional activities. frontiersin.org

Table 1: Occurrence of Glucosyl β1-3-galactose in Plant Structures

| Plant Structure/Molecule | Specific Location/Context | Associated Sugars/Linkages |

|---|---|---|

| N-Glycans | Lewis A epitope on complex N-glycans | β1,3-galactose linked to GlcNAc, with α1,4-fucose |

Glucosyl β1-3-galactose as a Component of Microbial Exopolysaccharides and Glycoconjugates

Microbial exopolysaccharides (EPS) are high-molecular-weight polymers that are secreted by microorganisms into their surrounding environment. These molecules play crucial roles in microbial life, including adhesion, biofilm formation, and protection against environmental stresses. The glucosyl β1-3-galactose linkage is a recurring structural motif in the EPS of various bacteria.

For instance, certain strains of Rhizobium produce EPS with repeating units that include glucosyl and galactosyl residues connected by β-1,3 and β-1,4 glycosidic bonds. cabidigitallibrary.org In some cases, the EPS consists of alternating units of glucose and galactose with α-1,3 and β-1,3 linkages. cabidigitallibrary.org Similarly, the exopolysaccharide of Acinetobacter baumannii strain 54149 features a backbone of N-acetyl-D-galactosamine β-1,3 linked with D-galactose. ebi.ac.uk

Lactic acid bacteria, such as Pediococcus and Streptococcus, are known to produce β-D-glucans, which are composed of glucose molecules linked at the β-1,3 position, often with β-1,2 branching. mdpi.com While not a direct instance of glucosyl β1-3-galactose, the prevalence of the β-1,3 linkage in microbial polysaccharides highlights its structural significance. Bacteria synthesize a vast array of glycoconjugates, including capsular polysaccharides (CPS) and glycoproteins, where such linkages are fundamental to the assembly of their complex carbohydrate structures. nih.gov

Table 2: Examples of Microbial Exopolysaccharides Containing β1-3 Linkages

| Microorganism | Polysaccharide Type | Key Linkages | Monomer Composition |

|---|---|---|---|

| Rhizobium sp. | Exopolysaccharide (EPS) | β-1,3, β-1,4 | D-glucose, D-galactose, D-glucuronic acid |

| Acinetobacter baumannii 54149 | Exopolysaccharide (EPS) | β-1,3 | N-acetyl-D-galactosamine, D-galactose, D-glucose |

Occurrence in Invertebrate Glycans and Lower Eukaryotes

The glucosyl β1-3-galactose linkage is also present in the glycans of invertebrates and lower eukaryotes, indicating its ancient evolutionary origins. In these organisms, it is found in various glycoconjugates, contributing to their structural diversity and biological functions.

In invertebrates such as insects, mollusks, and nematodes, the terminal N-acetylglucosamine residues on N-glycans can be elongated by β1,3-galactose. cambridge.org This modification is observed in both free-living and parasitic species. cambridge.org For example, in the freshwater snail Biomphalaria glabrata, a core 1 β-1,3-galactosyltransferase has been identified, which is responsible for synthesizing the core 1 mucin-type O-glycan by transferring galactose to a GalNAc residue. researchgate.net

In lower eukaryotes like the protozoan parasite Leishmania major, the glucosyl β1-3-galactose linkage is found in glycoinositolphospholipids (GIPLs). oup.com These molecules are major components of the parasite's cell surface. The structure of some GIPLs in Leishmania includes galactose residues in β1,3-linkage within the glycan portion. oup.com The presence of such structures is not limited to parasitic protozoa, as galactofuranose (Galf), a furanose form of galactose, is also found in β1,3-linkages within the galactomannan (B225805) of fungi like Aspergillus. oup.com

Glucosyl β1-3-galactose as a Specific Glycan Motif in Macromolecules

Integration into Glycolipids and Glycoproteins

The glucosyl β1-3-galactose motif is a building block for more complex glycans that are attached to lipids and proteins, forming glycolipids and glycoproteins, respectively. These glycoconjugates are ubiquitous in nature and are involved in a myriad of biological processes.

In mammals, galactosyltransferases are responsible for synthesizing the carbohydrate portions of glycoproteins and glycolipids. researchgate.net These enzymes catalyze the transfer of galactose to various acceptor molecules, forming linkages such as β1-3. researchgate.net For instance, the O-linked glycans of some glycoproteins are initiated by the attachment of a Gal(β1,3)GalNAc disaccharide to a serine or threonine residue of the protein. libretexts.org

In insects like Drosophila melanogaster, β1,3 glycosyltransferases are involved in the synthesis of glycosphingolipids. uzh.ch These enzymes can elongate the sugar chains of glycolipids, contributing to the formation of complex structures. The modification of proteins and lipids with glycans containing the glucosyl β1-3-galactose unit is a widespread mechanism for generating structural and functional diversity in macromolecules.

Presence in Oligosaccharides and Polysaccharide Chains

Beyond its role as a disaccharide unit, glucosyl β1-3-galactose can be part of longer oligosaccharide and polysaccharide chains. units.it These chains can be either linear or branched and are found in a variety of biological contexts.

In plants, the β-1,3-galactan backbone of AGPs is a prime example of a polysaccharide chain built upon this linkage. frontiersin.org These backbones can be of varying lengths and are further decorated with side chains. nih.gov In microbes, exopolysaccharides often consist of repeating units that include the glucosyl β1-3-galactose motif, leading to the formation of long polysaccharide chains. cabidigitallibrary.org

Oligosaccharides containing this linkage can also exist as free molecules or be released from the degradation of larger polysaccharides. researchgate.net For example, β-oligosaccharides derived from the degradation of β-glucans have been studied for their biological activities. mdpi.com The presence of the glucosyl β1-3-galactose linkage in both short oligosaccharides and long polysaccharides underscores its versatility as a structural element in carbohydrate chemistry. nih.govcambridge.org

Contribution to Structural Integrity and Assembly of Biomolecular Complexes

The disaccharide Glucosyl β1-3-galactose, as a component of larger polysaccharides and glycoconjugates, plays a significant role in the architecture and stability of essential biological structures across different life domains, including fungi, plants, and bacteria. Its contribution stems from its presence within complex glycan chains that are fundamental to the integrity of cell walls and extracellular matrices.

In bacteria, galactose metabolism is directly linked to the formation of biofilms, which are complex communities of microorganisms encased in a self-produced extracellular matrix. nih.gov In Bacillus subtilis, the production of the exopolysaccharide (EPS) component of the biofilm matrix is dependent on enzymes from the galactose utilization pathway. nih.gov This suggests that galactose, and by extension, galactose-containing oligosaccharides, are incorporated into the EPS. The EPS matrix is the primary structural component of the biofilm, providing physical stability and protection to the bacterial community. Therefore, the synthesis of galactose-containing polymers is integral to the structural integrity of the biofilm complex. nih.gov

Table 1: Role of β1-3-Galactose Linkages in Biomolecular Structural Integrity

| Biomolecular Complex | Organism/Domain | Structural Role | Key Findings |

| Fungal Cell Wall | Fungi (e.g., Aspergillus fumigatus) | Covalently cross-links galactomannan to the core β-1,3-glucan scaffold, ensuring cell wall integrity. nih.govmdpi.com | Disruption of this linkage results in defective fungal growth and morphology. mdpi.com |

| Arabinogalactan Proteins (AGPs) | Plants (e.g., Arabidopsis) | Forms the β-1,3-galactan backbone of the extensive glycan portion of AGPs within the cell wall matrix. nih.govoup.com | Defects in the synthesis of this backbone impair cell expansion and plant development. nih.gov |

| Biofilm Exopolysaccharide (EPS) | Bacteria (e.g., Bacillus subtilis) | Serves as a constituent of the EPS matrix, which provides the structural framework for the biofilm. nih.gov | Galactose metabolism is essential for EPS production and, consequently, for biofilm formation. nih.gov |

Role in Host-Microbe Interactions (Non-Clinical Context)

Glycans containing Glucosyl β1-3-galactose and related structures are pivotal in the molecular dialogue between microbes and their hosts, mediating processes from recognition and adhesion to evasion of host defenses. These interactions are fundamental in both pathogenic and symbiotic relationships.

Microbial surfaces are decorated with a variety of glycans, known as microbe-associated molecular patterns (MAMPs), which can be recognized by host immune systems. mdpi.commdpi.com In fungi, cell wall polysaccharides like β-1,3-glucan can be detected by host receptors, triggering a defense response. mdpi.comoup.com Since galactose-containing polymers are often linked to this glucan core, they form part of the molecular signature presented to the host. mdpi.com To counteract this, some pathogenic fungi have evolved strategies to mask these immunogenic layers; for instance, Aspergillus fumigatus uses an outer layer of α-1,3-glucan to hide the underlying β-1,3-glucan from the host immune system. mdpi.com

The attachment of microbes to host cells is often the first step in colonization or infection and is frequently mediated by glycan interactions. nih.gov Bacterial lectins, which are carbohydrate-binding proteins, can recognize specific sugar residues, including galactose, on the surface of host cells, facilitating adhesion. nih.govucsd.edu For example, the bacterium Pseudomonas aeruginosa uses a galactose-binding lectin (LecA) to attach to epithelial cells. nih.govucsd.edu Conversely, hosts can produce their own lectins to bind to microbial carbohydrates as a defense mechanism. oup.com

In the context of the gut microbiome, specific carbohydrate structures act as prebiotics, promoting the growth of beneficial bacteria. Human milk oligosaccharides (HMOs), which include structures with β-1,3-linked galactose like lacto-N-biose (Gal-β-1,3-GlcNAc), are not digested by the infant but serve as nutrients for gut microbes such as Bifidobacterium. biorxiv.orgacs.org These glycans can also act as soluble decoy receptors, preventing pathogens from binding to the gut lining. acs.org This highlights the role of specific glycosidic linkages in shaping a healthy gut microbial community and providing passive protection.

The formation of biofilms is also a critical aspect of how microbes interact with host surfaces, including plant roots. nih.gov The ability of Bacillus subtilis to form robust biofilms is tied to its capacity to synthesize a galactose-containing exopolysaccharide. nih.gov This biofilm matrix facilitates the colonization of plant roots, a key non-clinical host-microbe interaction in the soil environment. nih.gov

Table 2: Role of Galactose-Containing Glycans in Non-Clinical Host-Microbe Interactions

| Type of Interaction | Organisms Involved | Role of Galactose-Containing Glycan | Key Findings |

| Host Recognition | Fungi / Plants & Animals | Fungal cell wall β-1,3-glucans and associated galactans act as MAMPs recognized by host immune receptors. mdpi.comoup.com | Some fungi conceal these glycans to evade host detection. mdpi.com |

| Microbial Adhesion | Bacteria / Host Epithelial Cells | Bacterial lectins bind to terminal galactose residues on host cell surfaces to initiate attachment. nih.govucsd.edu | The LecA lectin of P. aeruginosa mediates binding to host cells via galactose. ucsd.edu |

| Microbiome Modulation | Gut Microbiota / Mammals | Specific β-1,3-linked galactose structures (e.g., in HMOs) serve as prebiotics for beneficial bacteria. biorxiv.orgacs.org | These glycans promote the growth of bacteria like Bifidobacterium and can prevent pathogen adhesion. acs.org |

| Biofilm-Mediated Colonization | Bacteria (B. subtilis) / Plants | Galactose-containing exopolysaccharides are essential for the formation of biofilms on plant root surfaces. nih.gov | Biofilm formation is a key strategy for bacteria to colonize host environments. nih.gov |

Advanced Analytical Methodologies for Glucosyl β1 3 Galactose Research

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone of glycan analysis, enabling the separation of individual carbohydrate structures from complex mixtures. For Glucosyl β1-3-galactose, several chromatographic techniques are particularly valuable for both purification and analytical purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of carbohydrates. researchgate.net For the analysis of disaccharides like Glucosyl β1-3-galactose, HPLC methods often involve derivatization to enhance detection by UV or fluorescence detectors, as underivatized sugars lack a strong chromophore. clemson.edu A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar. nih.gov The resulting PMP-labeled glycans can then be separated using reversed-phase columns, such as a C18 column. clemson.edumdpi.com

Different HPLC columns and mobile phases can be employed to achieve optimal separation. For instance, a simple and rapid HPLC method was developed to simultaneously determine lactose, glucose, and galactose using a fixed-ion resin column with water as the mobile phase. researchgate.net Another approach utilizes a Primesep S2 mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and formic acid for the analysis of galactose. sielc.com The choice of column and elution conditions is critical for resolving isomers and achieving accurate quantification.

HPLC Methods for Disaccharide Analysis

| Column Type | Mobile Phase Composition | Detection Method | Reference |

|---|---|---|---|

| Reversed-Phase C18 | Acetonitrile/Ammonium Acetate Buffer | UV or Fluorescence (after PMP derivatization) | nih.govmdpi.com |

| Fixed-Ion Resin (e.g., Bio-Rad HPX-87C) | Water | Refractive Index (RI) | researchgate.net |

| Mixed-Mode (e.g., Primesep S2) | Water/Acetonitrile/Formic Acid | ELSD, CAD, ESI-MS | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Linkage Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the glycosidic linkage between monosaccharide units, a critical aspect of characterizing disaccharides like Glucosyl β1-3-galactose. cabidigitallibrary.org This method, often referred to as methylation analysis, involves a series of chemical modifications to the carbohydrate. cabidigitallibrary.orgmdpi.com

The process typically includes:

Permethylation: All free hydroxyl groups are methylated.

Hydrolysis: The glycosidic bond is cleaved, releasing partially methylated monosaccharides.

Reduction: The aldehyde or ketone group of the monosaccharides is reduced to an alditol, often using a deuterated reagent like sodium borodeuteride to label the C-1 position.

Acetylation: The newly formed hydroxyl groups (from the cleaved glycosidic bond) are acetylated.

The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated by GC and identified by their characteristic fragmentation patterns in the mass spectrometer. mdpi.comresearchgate.net The positions of the acetyl groups indicate the original linkage points. For Glucosyl β1-3-galactose, this analysis would identify a 3-linked galactose derivative. While powerful, GC-MS analysis of carbohydrates can be time-consuming due to the extensive derivatization steps required. cabidigitallibrary.orgescholarship.org

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of underivatized carbohydrates. science.govresearchgate.net This technique is particularly well-suited for separating isomeric oligosaccharides. science.gov It utilizes a strong anion-exchange column and a high-pH mobile phase, which ionizes the hydroxyl groups of the carbohydrates, allowing them to be separated based on their acidity.

Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of carbohydrates without the need for derivatization. nih.govmdpi.com HPAEC-PAD can resolve oligosaccharides that differ in linkage, branching, and positional isomerism. science.gov It has been successfully applied to the analysis of various oligosaccharides, demonstrating its capability to separate complex mixtures. researchgate.netnih.gov

Key Features of HPAEC-PAD for Carbohydrate Analysis

| Feature | Description | Advantage for Glucosyl β1-3-galactose Analysis | Reference |

|---|---|---|---|

| High-pH Mobile Phase | Ionizes hydroxyl groups of carbohydrates, enabling separation on an anion-exchange column. | Allows for separation of underivatized sugars. | science.gov |

| Pulsed Amperometric Detection (PAD) | Provides direct, highly sensitive electrochemical detection of carbohydrates. | Eliminates the need for derivatization, simplifying sample preparation. | nih.govmdpi.com |

| High Resolution | Capable of separating closely related isomers. | Can distinguish Glucosyl β1-3-galactose from other glucosyl-galactose isomers. | science.gov |

Glycomics and Glycoproteomics Approaches for Glucosyl β1-3-galactose Profiling

Glycomics and glycoproteomics are systems-level approaches that aim to characterize the entire complement of glycans (glycome) and glycoproteins (glycoproteome) in a biological sample. nih.gov These powerful strategies provide a global view of glycosylation and can reveal the presence and context of specific structures like Glucosyl β1-3-galactose.

The general workflow often involves the release of glycans from glycoproteins, followed by separation and analysis, commonly using mass spectrometry. researchgate.net Glycomics focuses on the analysis of the released glycans, while glycoproteomics analyzes intact glycopeptides to provide information on site-specific glycosylation. mdpi.com

Lectin Microarray Analysis for Specific Glycan Detection

Lectin microarrays are a high-throughput tool for profiling glycan structures. nih.gov These arrays consist of a panel of immobilized lectins, which are proteins with specific carbohydrate-binding affinities. nih.govaspariaglycomics.com When a fluorescently labeled glycoprotein (B1211001) sample is applied to the array, the binding pattern creates a "fingerprint" of the glycan structures present. uu.nl

Isotopic Labeling Strategies for Metabolic Tracking

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within a cell. mdpi.com In the context of Glucosyl β1-3-galactose, cells can be cultured in media containing stable isotope-labeled precursors, such as ¹³C-glucose. mdpi.com As the labeled glucose is metabolized and incorporated into nucleotide sugars and subsequently into glycans, the resulting Glucosyl β1-3-galactose will carry the isotopic label.

By analyzing the labeled glycans using mass spectrometry, researchers can track the pathways of synthesis and turnover of this specific disaccharide. mdpi.com This approach provides dynamic information about glycan metabolism that cannot be obtained from static analysis alone. acs.org For example, isotopic tracing can help elucidate how different metabolic pathways contribute to the biosynthesis of nucleotide sugars that are the building blocks for Glucosyl β1-3-galactose. mdpi.com

Enzymatic Digestion and Sequential Analysis for Structural Confirmation

The precise structure of Glucosyl β1-3-galactose, particularly the confirmation of the β1-3 glycosidic linkage, is unequivocally established through enzymatic digestion coupled with sequential analysis. This methodology relies on the high specificity of glycoside hydrolases (GHs), enzymes that catalyze the cleavage of glycosidic bonds. wikidoc.org

The process involves the systematic use of exoglycosidases, which cleave specific terminal monosaccharide residues, to deduce the carbohydrate sequence and linkage. For Glucosyl β1-3-galactose, a key enzyme would be a β-1,3-galactosidase, which specifically hydrolyzes the β(1→3) linkage between the galactose and glucose units. Several families of glycoside hydrolases, including GH2, GH35, and GH42, are known to contain enzymes with β-1,3-galactosidase activity. mdpi.com

The analytical workflow typically proceeds as follows:

The purified oligosaccharide is analyzed using a baseline chromatographic or electrophoretic method.

Aliquots of the sample are then treated with specific exoglycosidases.

The digestion products are re-analyzed. A shift in the chromatographic peak or a change in mass corresponding to the cleaved monosaccharide confirms the presence and type of the terminal residue and its linkage.

For instance, treatment of a sample containing Glucosyl β1-3-galactose with a specific β-1,3-galactosidase would yield galactose and glucose. The disappearance of the original disaccharide peak and the appearance of monosaccharide peaks would confirm the β1-3 linkage. Conversely, treatment with β-1,4- or β-1,6-galactosidases would result in no change, ruling out other isomeric forms. This use of sequential enzymatic digestion is a well-established tool for the structural elucidation of complex glycans. nih.gov

| Enzyme | Enzyme Commission (EC) Number | Glycoside Hydrolase Family (Examples) | Action | Application in Analysis |

|---|---|---|---|---|

| β-Galactosidase | EC 3.2.1.23 | GH2, GH35, GH42 | Hydrolyzes terminal non-reducing β-D-galactose residues. wikidoc.org | Used to confirm the presence of a terminal galactose. Specificity for the linkage (e.g., β1-3) is key. |

| β-1,3-Galactosidase | EC 3.2.1.145 | GH35, GH43 | Specifically hydrolyzes β(1→3) linkages between galactose and another sugar. biorxiv.org | Provides definitive confirmation of the β1-3 linkage in Glucosyl β1-3-galactose. |

| β-Glucosidase | EC 3.2.1.21 | GH1, GH3 | Hydrolyzes terminal non-reducing β-D-glucose residues. | Could be used after a chemical hydrolysis step or to analyze the glucose moiety post-digestion. |

Derivatization Methods for Enhanced Detection and Quantification

Carbohydrates like Glucosyl β1-3-galactose lack strong chromophores or fluorophores, making their detection by UV-Vis or fluorescence spectroscopy challenging. restek.com Furthermore, their polarity and low volatility complicate analysis by gas chromatography (GC) and mass spectrometry (MS). restek.com Derivatization is a chemical modification process that addresses these issues by attaching a tag to the molecule, thereby enhancing its detection properties and analytical performance. spectroscopyonline.com

Reductive Amination for Fluorescence and Mass Spectrometry A widely employed strategy is reductive amination, which targets the aldehyde group of the reducing end of the disaccharide. nih.gov This reaction is used to attach a fluorescent label, significantly improving sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Common fluorescent tags include:

2-Aminoacridone (AMAC): Used for high-sensitivity fluorescence detection and can be coupled with LC-MS for unambiguous characterization. springernature.com This method allows for the analysis of GAG-derived disaccharides from small biological samples. nih.gov

2-Aminobenzamide (2-AB): A widely used label that provides robust and reproducible quantification, particularly in the analysis of N-linked glycans from glycoproteins. researchgate.net

1-(4-carboxyphenyl)-3-methyl-5-pyrazolone (CPMP): A derivatizing agent that allows for ultrasensitive analysis by negative tandem mass spectrometry, with limits of detection (LOD) reported in the low ng/L range for disaccharides. acs.org

Silylation and Acetylation for Gas Chromatography-Mass Spectrometry (GC-MS) For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the sugar. This is often achieved through a two-step process involving oximation followed by silylation.

TMS-Oximation: This technique first converts the reactive aldehyde group to a more stable oxime, which is then followed by trimethylsilyl (B98337) (TMS) derivatization of the hydroxyl groups. This reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. restek.comrestek.com

Permethylation for Mass Spectrometry Permethylation is a classic derivatization technique for MS analysis of carbohydrates. It involves replacing all hydrogen atoms in hydroxyl groups with methyl groups. This modification makes the glycans more stable, less polar, and enhances their signal in mass spectrometry, often leading to more informative fragmentation spectra for structural analysis. nih.gov

| Method | Reagent(s) | Target Group | Primary Analytical Technique | Advantages | Reported Sensitivity/Findings |

|---|---|---|---|---|---|

| Reductive Amination | 2-Aminoacridone (AMAC), 2-Aminobenzamide (2-AB), 4-aminobenzoic acid ethyl ester (ABEE) | Reducing end aldehyde | HPLC-FLR, CE-LIF, LC-MS | High sensitivity, stable derivatives, suitable for aqueous systems. springernature.comresearchgate.net | AMAC enables analysis of >10 ng of total glycosaminoglycan. oup.com CE-LIF can detect quantities as low as 1 pmol. nih.gov |

| Pyrazolone Derivatization | 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone (CPMP) | Reducing end aldehyde | LC-MS/MS | Ultra-high sensitivity in negative ion mode, simpler fragmentation patterns. acs.org | LOD: 3.90–8.67 ng/L; LOQ: 12.99–28.92 ng/L for isomeric disaccharides. acs.org |

| TMS-Oximation | Ethylhydroxylamine hydrochloride (EtOx), BSTFA | Aldehyde and hydroxyl groups | GC-MS | Increases volatility and thermal stability for GC analysis. restek.com | Efficient derivatization, though can produce multiple isomeric peaks. restek.com |

| Permethylation | Methyl iodide, Sodium hydroxide | Hydroxyl groups | MALDI-MS, ESI-MS | Increases stability, hydrophobicity, and signal intensity in MS; simplifies fragmentation. nih.gov | Produces more informative tandem mass spectra than native glycans. nih.gov |

| Boronic Acid Derivatization | 3-carboxy-5-nitrophenylboronic acid (3C5NBA) | Vicinal hydroxyl groups | Ion Mobility-MS | Amplifies structural differences between isomers, aiding separation. rsc.org | Allows for enhanced separation of derivatized carbohydrate isomers. rsc.org |

Chemical and Chemoenzymatic Synthesis of Glucosyl β1 3 Galactose and Analogs

Chemoenzymatic Synthesis Using Glycosyltransferases and Glycosynthases

Chemoenzymatic synthesis has emerged as a powerful alternative to traditional chemical methods for preparing complex carbohydrates. nih.gov This approach leverages the high efficiency and specificity of enzymes to form glycosidic bonds, often under mild, aqueous conditions and without the need for extensive protecting group manipulations required in chemical synthesis. escholarship.org The primary enzymes used for this purpose are glycosyltransferases and engineered glycosidases known as glycosynthases. beilstein-journals.orgmdpi.com

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. beilstein-journals.org These enzymes are highly specific for the donor, the acceptor, and the linkage they create, making them ideal tools for building well-defined oligosaccharide structures. nih.gov Glycosynthases are mutant glycosidases, engineered to catalyze the formation of glycosidic bonds from activated glycosyl donors rather than their natural hydrolytic reaction. beilstein-journals.orgmdpi.com By mutating the catalytic nucleophile, the enzyme's ability to hydrolyze the product is knocked out, shifting the equilibrium towards synthesis. mdpi.comresearchgate.net

Enzymatic Glycosylation for Stereoselective and Regioselective Formation

A key advantage of enzymatic glycosylation is the unparalleled control over stereochemistry and regiochemistry. mdpi.com Glycosyltransferases from the Leloir pathway are highly stereospecific and regioselective, ensuring the formation of the correct anomeric linkage (α or β) at a specific hydroxyl position on the acceptor sugar.

For the synthesis of a Glucosyl β1-3-galactose structure, a β-1,3-galactosyltransferase would be employed. Human beta-1,3-galactosyltransferase 5 (β3GalT5), for example, is an enzyme that catalyzes the transfer of galactose from a UDP-Galactose donor to an acceptor containing a terminal N-acetylglucosamine or N-acetylgalactosamine via a β1,3-linkage. acs.orgresearchgate.net The substrate promiscuity of some glycosyltransferases can be exploited to use non-native acceptors, a strategy that could potentially be applied to transfer glucose to a galactose acceptor at the 3-position. rsc.org

Glycosynthases also provide excellent stereo- and regioselectivity. Mutant glycosidases from Thermus thermophilus have been developed that are highly efficient in synthesizing galactosyl and glucosyl β-(1→3)-glycosides. researchgate.net These engineered enzymes, using activated α-D-glycopyranosyl fluoride (B91410) donors, can achieve product yields of up to 90% while being unable to hydrolyze the newly formed bond, thus preventing product degradation. researchgate.net

Whole-Cell Biocatalysis for Production

While purified enzymes offer precision, their production and purification can be costly and time-consuming. nih.gov Whole-cell biocatalysis presents a more economical and sustainable alternative by using entire microbial cells, such as Escherichia coli or Lactobacillus species, that have been genetically engineered to express the desired glycosyltransferase(s). nih.govd-nb.info This approach eliminates the need for enzyme isolation and can provide a more stable catalytic system, as the cell's internal environment protects the enzyme. nih.govmdpi.com

In a whole-cell system, the engineered microorganism takes up the necessary substrates (e.g., a glucose donor and a galactose acceptor) and performs the glycosylation reaction internally. nih.gov This method is particularly advantageous for multi-step syntheses where several enzymes can be co-expressed within the same cell. nih.gov Furthermore, strategies like cell permeabilization or surface display, where the enzyme is anchored to the cell's exterior, can overcome substrate transport limitations and enhance reaction efficiency. nih.govmdpi.com Although specific examples for Glucosyl β1-3-galactose are not prominent, the methodology has been successfully used to produce various other glycosides, such as 2-O-α-D-glucosyl glycerol (B35011) and trehalose, demonstrating its viability for industrial-scale production of valuable carbohydrates. d-nb.infonih.gov

| Advantage | Description | Source |

|---|---|---|

| Lower Production Cost | Avoids expensive and time-consuming enzyme purification steps. | nih.gov |

| Increased Enzyme Stability | The cellular environment protects the enzyme from degradation by heat or organic solvents. | nih.govmdpi.com |

| Cofactor Regeneration | The cell's metabolism can naturally regenerate required cofactors for enzymatic reactions. | nih.gov |

| Multi-Step Synthesis | Multiple enzymes can be expressed in a single host for complex, one-pot reaction cascades. | nih.gov |

| Sustainability | Reduces reliance on purified reagents and can utilize renewable feedstocks. | nih.gov |

Chemical Synthesis of Glucosyl β1-3-galactose

Purely chemical synthesis provides a powerful and versatile route to oligosaccharides, allowing for the creation of structures that may not be accessible through enzymatic means. However, it faces two fundamental challenges: the regioselective differentiation of multiple hydroxyl groups with similar reactivity and the stereocontrolled formation of the glycosidic linkage. nih.gov

Protecting Group Strategies and Reaction Optimization

To achieve regioselectivity, chemical synthesis relies heavily on the use of protecting groups. nih.govrsc.org These are chemical moieties that temporarily mask the hydroxyl groups, preventing them from reacting. nih.gov In the synthesis of Glucosyl β1-3-galactose, a galactose acceptor molecule would be prepared with all hydroxyl groups protected except for the C-3 hydroxyl, which is left free to react with an activated glucose donor. rsc.org

The choice of protecting groups is critical and is guided by their stability and the conditions required for their removal. nih.gov Persistent protecting groups, like benzyl (B1604629) (Bn) ethers, are robust and can withstand multiple reaction steps, while temporary groups, such as acetyl (Ac) or benzoyl (Bz) esters, can be removed under milder conditions to unmask a hydroxyl group for the next glycosylation step. nih.govnih.gov This orthogonal strategy, where different classes of protecting groups can be removed without affecting others, is fundamental to the synthesis of complex glycans. researchgate.net

| Protecting Group | Abbreviation | Type | Typical Removal Conditions | Source |

|---|---|---|---|---|

| Benzyl Ether | Bn | Persistent | Hydrogenolysis (H₂, Pd/C) | nih.gov |

| Acetyl Ester | Ac | Temporary | Basic hydrolysis (e.g., NaOMe/MeOH) | rsc.org |

| Benzoyl Ester | Bz | Temporary/Participating | Basic hydrolysis (e.g., NaOMe/MeOH) | nih.gov |

| Levulinoyl Ester | Lev | Temporary | Hydrazine acetate | nih.govresearchgate.net |

| Allyl Ether | All | Temporary | Isomerization followed by acid hydrolysis | nih.gov |

Stereocontrol in Glycosidic Bond Formation

Controlling the stereochemistry of the new glycosidic bond to form either the α or β anomer is a central challenge in carbohydrate chemistry. nih.gov For the synthesis of Glucosyl β1-3-galactose, a β-glycosidic bond is required. The formation of 1,2-trans glycosides (like β-glucosides) is reliably achieved through "neighboring group participation". nih.govnih.gov

In this strategy, the protecting group at the C-2 position of the glycosyl donor actively participates in the reaction. nih.gov If an acyl-type protecting group, such as a benzoyl (Bz) or acetyl (Ac) group, is placed at the C-2 position of the glucose donor, it can attack the anomeric center during the reaction to form a cyclic oxonium ion intermediate. nih.govnih.gov This intermediate effectively shields the α-face of the sugar ring, forcing the incoming nucleophile (the C-3 hydroxyl of the galactose acceptor) to attack from the opposite (β) face. nih.gov This results in the exclusive or near-exclusive formation of the desired 1,2-trans (β) glycosidic linkage. nih.gov In contrast, the formation of 1,2-cis linkages (α for glucose) requires a non-participating group (like a benzyl ether) at the C-2 position, which makes stereocontrol significantly more challenging. nih.gov

Synthesis of Glucosyl β1-3-galactose Probes for Biological Studies

To investigate the biological roles of Glucosyl β1-3-galactose, such as its interactions with lectins or its function as part of a larger glycoconjugate, it is often necessary to synthesize modified versions or "probes". core.ac.uk These probes incorporate reporter groups or functional handles that facilitate detection or immobilization. core.ac.uk

A common strategy involves attaching a linker arm to the anomeric position of the disaccharide. This linker can terminate in a functional group like an amine or a thiol, allowing the probe to be covalently attached to a protein, a lipid, or a solid surface for use in assays like ELISA or surface plasmon resonance. Another approach is to incorporate a fluorescent tag or a radioactive isotope into the structure, enabling its visualization and quantification in biological systems. For example, modified glycopeptides bearing specific disaccharide units have been synthesized to study the activity of enzymes involved in proteoglycan biosynthesis. nih.gov Similarly, the synthesis of the related compound glucosylgalactosyl-hydroxylysine, a marker for collagen turnover, highlights how specific glycan structures are prepared for use as biological indicators. researchgate.net These established principles would be directly applicable to creating functional probes of Glucosyl β1-3-galactose for diverse biological investigations. core.ac.uk

Fluorescently Labeled and Affinity-Tagged Analogs

To investigate the biological roles of Glucosyl β1-3-galactose, researchers often require analogs modified with reporter tags. Fluorescent labels allow for direct visualization and quantification in various assays, while affinity tags facilitate purification and detection.